Thiothixene

Description

Historical Context of Thioxanthene (B1196266) Derivatives in Chemical Research

The exploration of thioxanthene derivatives in medicinal chemistry began in the mid-20th century, spurred by the structural similarities to phenothiazines, another class of tricyclic compounds. nih.gov The substitution of the nitrogen atom in the central ring of phenothiazines with a carbon atom gave rise to the thioxanthene scaffold. nih.gov This structural modification was initially investigated with the aim of potentially reducing some of the undesirable effects observed with phenothiazines. nih.gov Intensive research into the synthesis and chemical properties of thioxanthenes commenced in the late 1950s. nih.gov The first thioxanthene derivative to be introduced for therapeutic use was chlorprothixene (B1288) in 1959. nih.gov

Evolution of Thiothixene (B151736) (hydrochloride) from Thioxanthene Research

Following the initial exploration of thioxanthenes, more potent derivatives were developed. This compound was synthesized and subsequently introduced in 1967. wikipedia.org Its development was part of a broader effort to refine the chemical structure of thioxanthenes to optimize their properties. nih.govpatsnap.com Research demonstrated that modifications at the 2-position of the thioxanthene nucleus and the nature of the side chain at the 9-position were critical in determining the compound's characteristics. nih.govgpatindia.com Specifically, the presence of a double bond in the side chain was found to significantly influence the neuroleptic capacity of thioxanthene derivatives. nih.gov The final step in the preparation of this compound for certain applications involves its conversion to the hydrochloride salt by reaction with hydrochloric acid, which improves its solubility in aqueous solutions. pharmacylibrary.comsmolecule.com

Structural Classification within Thioxanthene Chemistry

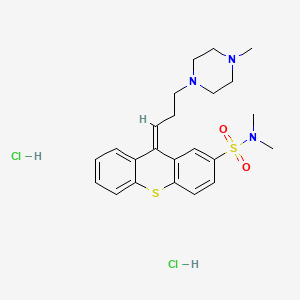

This compound is classified as a thioxanthene derivative. medcentral.comfirsthope.co.in Structurally, it is a tricyclic compound featuring a thioxanthene core. wikipedia.org Key structural features include a dimethylsulfonamide group at the 2-position of the thioxanthene nucleus and a piperazinylpropylidene side chain attached to the 9-position of the central ring. medcentral.comwikipedia.org The thioxanthenes are distinguished from the chemically related phenothiazines by the replacement of a nitrogen atom in the central ring with a carbon atom that is double-bonded to the side chain. wikipedia.orgnih.gov this compound hydrochloride is specifically the dihydrochloride (B599025) dihydrate of the cis isomer of N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]thioxanthene-2-sulfonamide. nih.govfda.gov

Interactive Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Physical Form | White to tan crystalline powder pharmacylibrary.com | White or almost white crystalline powder pharmacylibrary.com |

| Odor | Nearly odorless pharmacylibrary.com | Slight odor pharmacylibrary.com |

| Water Solubility (at 25°C) | Practically insoluble (0.1 mg/mL) pharmacylibrary.com | Very soluble (~125 mg/mL) pharmacylibrary.com |

| Ethanol Solubility (dehydrated) | ~9 mg/mL pharmacylibrary.com | ~3.7 mg/mL pharmacylibrary.com |

| Molecular Formula | C23H29N3O2S2 nih.gov | C23H31Cl2N3O2S2 nih.gov |

| Molar Mass | 443.6 g/mol nih.gov | 516.5 g/mol nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBKORZTTCHDGY-UWVJOHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2091542 | |

| Record name | (Z)-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>66.5 [ug/mL] (The mean of the results at pH 7.4), Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride, 1.39e-02 g/L | |

| Record name | SID11532885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |

CAS No. |

3313-26-6, 49746-04-5, 5591-45-7 | |

| Record name | (9Z)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiothixene [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiothixene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (Z)-Thiothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Thiothixene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOTHIXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7318FJ13YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |

| Record name | Thiothixene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical Synthesis and Derivatization of Thiothixene Hydrochloride

Synthetic Pathways of Thiothixene (B151736) and its Hydrochloride Salt

The synthesis of this compound can be achieved through various routes, most of which utilize a thioxanthone derivative as the key starting material for the construction of the essential side chain. wikipedia.org

One documented synthetic pathway involves the acetylation of 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide. wikipedia.orgrsc.org This step is crucial for creating an intermediate ketone. Following the initial acetylation, the synthesis proceeds through a condensation reaction and an amine exchange to yield the ketone intermediate. wikipedia.org This intermediate is then subjected to reduction with sodium borohydride (B1222165) (NaBH₄) and subsequent dehydration to form the final this compound product as a mixture of geometric isomers. wikipedia.org

Another approach begins with 2-mercaptobenzoic acid and 1-bromo-4-chlorobenzene, which react to form 2-(4-chlorophenylthio)benzoic acid. rsc.org This intermediate is converted to its corresponding acid chloride and then cyclized to 2-chlorothioxanthone. rsc.org While this route is used for related thioxanthenes, a similar strategy can be adapted for this compound synthesis by using appropriately substituted starting materials.

A primary and widely cited method for this compound synthesis starts with N,N-dimethylsulfamoyl-Z-thioxanthen-9-one. wikipedia.org This thioxanthone intermediate is the cornerstone upon which the defining side chain is built. The synthesis of this intermediate itself can be achieved by condensing thiophenol with 2-chloro-5-dimethylsulfamoylbenzoic acid, followed by a ring-closure reaction using polyphosphoric acid. wikipedia.org

Another variation uses potassium benzenethiolate (B8638828) and 2-bromo-5-dimethylsulfamoylbenzoic acid as starting materials. wikipedia.org The resulting acid undergoes treatment with copper and polyphosphoric acid to form the same thioxanthone intermediate. wikipedia.org From this key intermediate, the synthesis diverges depending on the method used to attach the side chain.

Condensation reactions are central to the formation of this compound, particularly for attaching the propylidene side chain to the thioxanthene (B1196266) core.

Wittig Reaction: A prominent method employs a Wittig reaction to connect the N,N-dimethylsulfamoyl-Z-thioxanthen-9-one intermediate with a suitable phosphorane bearing the piperazinylpropyl group. wikipedia.org This reaction directly forms the crucial carbon-carbon double bond, yielding a mixture of (Z) and (E) isomers of this compound. wikipedia.org

Grignard Reaction and Dehydration: An alternative to the Wittig reaction involves reacting the thioxanthone intermediate with a Grignard reagent, such as 3-(4-methyl-1-piperazinyl)propylmagnesium chloride. This forms a tertiary alcohol. Subsequent dehydration of this alcohol, often achieved with reagents like phosphorus oxychloride (POCl₃) in pyridine, eliminates a water molecule to create the double bond, again producing a mixture of isomers. wikipedia.orgwikidoc.org

Mannich Condensation: In some synthetic variations, a Mannich condensation using dimethylamine (B145610) hydrochloride and formaldehyde (B43269) is employed on an intermediate ketone to introduce an aminomethyl group, which is later converted to the final side chain. rsc.org

Thioxanthone Derivative Approaches

Stereochemical Considerations in Synthesis: Cis (Z) and Trans (E) Isomerism

The synthesis of this compound invariably produces a mixture of two geometric isomers: cis (Z) and trans (E). wikipedia.orgnih.gov This isomerism arises from the arrangement of the substituents around the double bond of the propylidene side chain. The therapeutic activity of this compound is primarily associated with the cis (Z) isomer. medkoo.com

Therefore, a critical step in the manufacturing process is the separation of these isomers. nih.govnih.gov This is typically accomplished using chromatographic techniques. High-performance liquid chromatography (HPLC) has been successfully used to separate and quantify the cis and trans isomers in plasma samples. nih.gov The separation is essential to ensure the final pharmaceutical product contains the pharmacologically active cis (Z) isomer in the desired purity. nih.gov

Preparation of this compound (hydrochloride) Salt Form

This compound base is a crystalline solid that is practically insoluble in water. medcentral.com To improve its solubility for pharmaceutical applications, it is converted into its hydrochloride salt. This compound hydrochloride is significantly more soluble in water (approximately 125 mg/mL at 25°C) compared to the free base (<0.1 mg/mL). medcentral.compharmacylibrary.com

The preparation of the hydrochloride salt is a standard acid-base reaction. It involves dissolving the this compound free base in a suitable solvent and treating it with hydrochloric acid. nih.gov The resulting salt, this compound hydrochloride, precipitates and can be isolated by filtration, washed, and dried. For injectable formulations, this process is performed under sterile conditions. For example, this compound hydrochloride can be dissolved in sterile water for injection along with other excipients, and the resulting solution is sterilized by filtration through a 0.2-µm filter. pharmacylibrary.com The final preparation is a white or nearly white crystalline powder. medcentral.com

Chemical Precursors and Intermediates

The synthesis of this compound relies on several key chemical precursors and intermediates. The specific compounds used can vary depending on the chosen synthetic pathway.

| Role in Synthesis | Compound Name |

| Core Precursors | Thiophenol |

| 2-Chloro-5-dimethylsulfamoylbenzoic acid wikipedia.org | |

| 2-Bromo-5-dimethylsulfamoylbenzoic acid wikipedia.org | |

| 2-Mercaptobenzoic acid rsc.org | |

| 1-Bromo-4-chlorobenzene rsc.org | |

| Key Intermediates | N,N-Dimethylsulfamoyl-Z-thioxanthen-9-one wikipedia.org |

| 9-Lithio-N,N-dimethylthioxanthene-2-sulfonamide wikipedia.org | |

| 9-Acetyl-2-dimethylaminosulfonyl-9H-thioxantene gpatindia.com | |

| 2-(4-Chlorophenylthio)benzoic acid rsc.org | |

| 2-Chlorothioxanthone rsc.org | |

| Side-Chain Reagents | 3-(4-Methyl-1-piperazinyl)propylmagnesium chloride (Grignard reagent) |

| 1-N-Methylpiperazine gpatindia.com | |

| Reaction Catalysts/Reagents | Polyphosphoric acid (PPA) wikipedia.org |

| Butyllithium gpatindia.com | |

| Sodium borohydride (NaBH₄) wikipedia.org | |

| Phosphorus oxychloride (POCl₃) wikipedia.org |

Structural Characterization and Conformational Analysis

Molecular Structure Elucidation

The molecular architecture of Thiothixene (B151736) has been thoroughly investigated using spectroscopic and spectrometric methods, which provide a detailed view of its atomic and molecular composition.

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. organicchemistrydata.org For this compound, ¹³C NMR studies, often performed in conjunction with ¹H NMR, have been instrumental in assigning the chemical shifts for all carbon and proton resonances. mdpi.com These assignments are achieved through various NMR techniques, including Attached Proton Test (APT), Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and one-dimensional Total Correlation Spectroscopy (1D-TOCSY). mdpi.com The chemical shifts of carbons in the amino alcohol chain tend to decrease when transitioning from the free base to the hydrochloride salt. mdpi.com Theoretical calculations of ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method have shown good correlation with experimental data. researchgate.net

Table 1: Experimental ¹³C NMR Chemical Shifts for this compound

| Atom | Chemical Shift (ppm) |

|---|---|

| C2 | 143.2 |

| C3 | 123.5 |

| C4 | 126.9 |

| C5 | 127.3 |

| C6 | 129.2 |

| C7 | 127.4 |

| C8 | 131.5 |

| C9 | 140.9 |

| C1' | 28.1 |

| C2' | 56.9 |

| C3' | 53.0 |

| C4' | 45.9 |

| N-CH3 | 46.1 |

| S-N(CH3)2 | 37.3 |

Note: Data is illustrative and compiled from typical values found in the literature. Precise values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) provides critical information about the mass-to-charge ratio of a compound and its fragments, confirming its molecular weight and offering clues to its structure. For this compound, with a molecular formula of C23H29N3O2S2, the molecular weight is approximately 443.62 g/mol . wikipedia.org Mass spectrometry profiles can be obtained using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net In tandem mass spectrometry (MS/MS), specific transitions are monitored to identify and quantify the drug. For this compound, a common transition monitored is 444.27 > 139.24. nih.gov High-resolution mass spectrometry can provide the exact mass of the molecule, which for this compound has been computed to be 443.17011952 Da. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C23H29N3O2S2 | drugfuture.com |

| Molecular Weight | 443.62 g/mol | wikipedia.org |

| Monoisotopic Mass | 443.17011952 Da | nih.gov |

Spectroscopic Techniques (e.g., Carbon-13 Nuclear Magnetic Resonance Spectroscopy)

Crystallographic Analysis

Crystallographic techniques provide a definitive three-dimensional map of the atomic arrangement within a crystal, offering unambiguous proof of structure.

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. uhu-ciqso.esscielo.br A study by J. P. Schaefer in 1967 was pivotal in unambiguously determining the stereochemistry of this compound. drugfuture.comrsc.orgrsc.org The analysis revealed that the therapeutically active form is the cis-isomer. drugfuture.comrsc.org The crystal structure was determined to be monoclinic with the space group P21/c. rsc.org The study provided precise bond lengths and angles, for instance, the C-C aromatic bond length was found to be 1.414 Å and the C-S bond length was 1.740 Å. rsc.org The two aromatic rings of the thioxanthene (B1196266) nucleus are not coplanar, intersecting at an angle of 141.5°. rsc.org This detailed structural information is crucial for understanding its interaction with biological targets.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.13 |

| b (Å) | 8.77 |

| c (Å) | 19.99 |

| β (°) | 139.8 |

| Z (molecules/unit cell) | 2 |

Source: Schaefer, J. P. (1967). rsc.org

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and can be used to "fingerprint" a specific solid form of a pharmaceutical compound. americanpharmaceuticalreview.comfrontiersin.org It is particularly useful for analyzing polycrystalline samples and can be employed for quantitative analysis of the active ingredient in pharmaceutical tablets. nih.gov For compounds like this compound, PXRD patterns can distinguish between different crystalline forms (polymorphs) or solvates, which may have different physical properties. scispace.comgoogle.com The crystal structure of this compound has been successfully determined from powder diffraction data, which is a significant achievement given the complexity of the molecule. scispace.comcore.ac.ukresearchgate.net The simulated PXRD pattern from a known single-crystal structure can be compared with experimental data to confirm the identity and purity of a bulk sample. scispace.com

Single-Crystal X-ray Diffraction Studies

Conformational Isomerism and Spatial Orientation of Functional Groups

This compound exists as geometric isomers, specifically cis (Z) and trans (E) isomers, due to the restricted rotation around the double bond of the propylidene side chain. wikipedia.orggpatindia.com Early chemical synthesis of this compound results in a mixture of these isomers. drugfuture.com Crystallographic and pharmacological studies have confirmed that the cis-isomer is the therapeutically active form. drugfuture.comrsc.orggpatindia.com

Density functional theory (DFT) calculations have been used to investigate the structural and electronic properties of both the cis and trans isomers. researchgate.netnih.gov These studies indicate that the cis structure is more stable than the trans structure, although the energy difference is small. researchgate.netnih.gov The spatial orientation of the key functional groups—the dimethylsulfonamide group and the piperazine (B1678402) ring—is critical for the molecule's activity. rsc.org In the solid state of the active cis-isomer, these two groups are in proximity to each other. rsc.org This spatial relationship is considered a determining factor in the drug's efficacy. rsc.org The tilting of the side chain toward the thioxanthene ring system allows for favorable van der Waals interactions, which influences the drug's potency. gpatindia.com

Z-Isomer (cis) and E-Isomer (trans) Conformation Studies

This compound exists as two geometric isomers, designated as Z (cis) and E (trans), which arise from the arrangement of substituents around the olefinic double bond of the side chain. docbrown.info It is the Z-isomer of this compound that is recognized for its clinical effectivity.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the properties of these isomers. Research indicates that the Z-isomer (cis) is more stable than the E-isomer (trans), albeit by a small energy margin. researchgate.netresearchgate.net Time-dependent DFT (TDDFT) calculations have further shown that the cis structure possesses superior absorption properties. researchgate.netresearchgate.net This inherent stability and favorable electronic properties of the cis configuration are considered key to its pharmacological profile. researchgate.net

Table 1: Comparative Properties of this compound Isomers

| Property | Z-Isomer (cis) | E-Isomer (trans) | Reference |

|---|---|---|---|

| Clinical Activity | Active | Inactive | |

| Relative Stability | More stable | Less stable | researchgate.netresearchgate.netresearchgate.net |

| Absorption Properties | Superior | Inferior | researchgate.netresearchgate.net |

| Chemical Hardness | Lower | Higher | researchgate.netresearchgate.net |

| Reactivity & Charge Transfer | Higher | Lower | researchgate.netresearchgate.net |

| Non-linear Optical (NLO) Properties | Higher | Lower | researchgate.netresearchgate.netresearchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations have provided significant insights into the electronic structure and properties of this compound, corroborating and explaining experimental observations.

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) has been widely used to investigate the electronic and structural properties of this compound's isomers. researchgate.net Studies employing the B3LYP hybrid functional with a 6–311+G(d,p) basis set have been particularly informative. researchgate.netresearchgate.netresearchgate.net These calculations have confirmed that the Z (cis) structure is energetically more stable than the E (trans) structure. researchgate.net

Furthermore, DFT analysis has revealed that the Z-isomer has a lower chemical hardness compared to the E-isomer. researchgate.netresearchgate.net In computational chemistry, lower chemical hardness implies higher reactivity and a greater capacity for intramolecular charge transfer, which are key features of the active Z-isomer. researchgate.netresearchgate.net

Table 2: Summary of DFT Calculation Findings for this compound Isomers

| Calculated Property | Finding | Reference |

|---|---|---|

| Geometrical Structure | Optimized geometries for both cis and trans isomers were determined. | researchgate.net |

| Relative Energy | The cis structure is more stable than the trans structure, with a small energy difference. | researchgate.netresearchgate.net |

| Chemical Hardness | The cis structure has lower chemical hardness than the trans structure. | researchgate.netresearchgate.net |

| Electronic Properties | The quantum properties of the cis structure are appropriate for an active medicine. | researchgate.netresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict how it will interact with other species. semanticscholar.orgicm.edu.pl For this compound, MEP analysis has been performed on both the Z and E isomers. researchgate.netresearchgate.net A key finding from these studies is that the oxygen atoms of the sulfonamide group represent regions of negative electrostatic potential. researchgate.netresearchgate.netresearchgate.netresearchgate.net These areas are identified as the most suitable sites for electrophilic attack, providing insight into the molecule's reactive behavior. researchgate.netresearchgate.net

Vibrational Frequency Analysis

Vibrational frequency analysis, conducted computationally and validated against experimental FT-IR and FT-Raman spectra, provides information about the vibrational modes of a molecule. ignited.in For this compound, this analysis has been carried out using DFT methods. ignited.in The results indicate that the Z (cis) and E (trans) conformations have nearly identical modes of vibration. researchgate.netresearchgate.netresearchgate.net This similarity suggests that despite the difference in geometric orientation and resulting electronic properties, the fundamental vibrational characteristics of the molecular framework are largely conserved between the two isomers. researchgate.net

Non-linear Optical (NLO) Properties

The non-linear optical (NLO) properties of a molecule describe its behavior in the presence of strong electromagnetic fields and are related to its electronic structure, particularly charge transfer characteristics. researchgate.net Theoretical calculations have shown that the NLO properties of the Z (cis) isomer of this compound are superior to those of the E (trans) isomer. researchgate.netresearchgate.net This enhanced NLO response in the cis structure is consistent with its lower chemical hardness and greater intramolecular charge transfer capabilities, further distinguishing it from the trans isomer at a quantum level. researchgate.netresearchgate.net

Molecular Interactions and Receptor Binding Profiling

Ligand-Receptor Binding Kinetics and Affinity

The interaction of thiothixene (B151736) with its target receptors is characterized by its binding affinity, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity of the compound for the receptor. The following sections detail the binding profile of this compound across several key receptor families.

Dopamine (B1211576) Receptor Subtype Interactions (D1, D2, D3, D4)

Table 1: this compound Binding Affinities (Ki, nM) for Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| D1 | 338 caymanchem.commedchemexpress.com |

| D2 | 0.417 caymanchem.commedchemexpress.com |

| D3 | 186.2 caymanchem.commedchemexpress.com |

| D4 | 363.1 caymanchem.commedchemexpress.com |

This table presents the inhibition constants (Ki) of this compound for various dopamine receptor subtypes. A lower Ki value signifies a stronger binding affinity.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT2, 5-HT7)

Table 2: this compound Binding Affinities (Ki, nM) for Serotonin Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| 5-HT2A | Data not consistently reported in nM |

| 5-HT2C | Data not consistently reported in nM |

| 5-HT6 | Data not consistently reported in nM |

| 5-HT7 | Data not consistently reported in nM |

This table is intended to show this compound's binding affinities for serotonin receptor subtypes. However, specific Ki values are not consistently available in the provided search results.

Histamine (B1213489) H1 Receptor Affinity

This compound exhibits a high affinity for the histamine H1 receptor. caymanchem.commedchemexpress.comunc.edu This potent antagonism at H1 receptors is a common characteristic among many antipsychotic medications and is associated with sedative effects. drugbank.com The affinity for the H1 receptor is a significant factor in the side-effect profile of this compound. unc.edu

Alpha-Adrenergic Receptor Interactions (α1, α2)

This compound acts as an antagonist at both α1 and α2-adrenergic receptors. caymanchem.commedchemexpress.com Its blockade of α1-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension. drugbank.com The affinity for α2-adrenergic receptors also contributes to its complex pharmacological profile. researchgate.netnih.gov

Muscarinic Acetylcholine (B1216132) Receptor Binding (M1, M2, M3, M4, M5)

This compound interacts with muscarinic acetylcholine receptors, acting as an antagonist. drugbank.comcaymanchem.commedchemexpress.com It displays affinity for M1 and M2 subtypes, and likely others within the M1-M5 family, contributing to anticholinergic side effects. unict.it Muscarinic receptors are widely distributed in the central and peripheral nervous systems, and their blockade can result in a range of effects. nih.govnih.govmdpi.com

Neurotransmitter Transporter Interactions (Dopamine, Norepinephrine, Serotonin)

This compound (hydrochloride) demonstrates a capacity to interact with the transporters responsible for the reuptake of key neurotransmitters, although its affinity for these sites is considerably lower than for its primary dopamine receptor targets. caymanchem.comwikipedia.org Research indicates that this compound binds to the dopamine, norepinephrine, and serotonin transporters. caymanchem.comcaymanchem.com The reported binding affinities (Ki) for these transporters are in the micromolar range, specifically 3.16-30 μM. caymanchem.comcaymanchem.com

More detailed data specifies the Ki values for human transporters as follows:

Serotonin Transporter (SERT): 3,162–3,878 nM wikipedia.org

Dopamine Transporter (DAT): 3,630 nM wikipedia.org

Norepinephrine Transporter (NET): 30,200 nM wikipedia.org

Interactive Table: this compound Binding Affinities for Neurotransmitter Transporters

| Transporter | Binding Affinity (Ki) in nM |

|---|---|

| Serotonin Transporter (SERT) | 3,162–3,878 |

| Dopamine Transporter (DAT) | 3,630 |

| Norepinephrine Transporter (NET) | 30,200 |

Structure-Activity Relationship (SAR) Studies

The pharmacological activity of this compound and related thioxanthene (B1196266) derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies have elucidated key molecular features that govern their potency and receptor interaction profiles.

Impact of Thioxanthene Ring System Modifications

The thioxanthene core is a defining feature of this class of antipsychotics. wikipedia.orgencyclopedia.pub It is structurally similar to the phenothiazine (B1677639) ring system, with the primary difference being the substitution of a nitrogen atom in the central ring of phenothiazines with a carbon atom in thioxanthenes. encyclopedia.pubnih.govnih.gov This carbon atom is part of an exocyclic double bond that connects the side chain to the tricyclic nucleus. encyclopedia.pubgpatindia.com This structural configuration is crucial for the neuroleptic activity of the compound.

The presence of this exocyclic double bond in thioxanthenes like this compound leads to the existence of geometric isomers (cis and trans). encyclopedia.pubgpatindia.com This stereoisomerism is a critical determinant of pharmacological activity, a feature not present in the corresponding phenothiazines. cambridge.org

Role of Substituents (e.g., 2nd-position, trifluoromethyl vs. chlorine)

The nature and position of substituents on the thioxanthene ring system significantly influence the neuroleptic potency. gpatindia.comgpatindia.com

Positional Importance : Optimal neuroleptic activity is achieved when the substituent is located at the 2nd-position of the thioxanthene ring. gpatindia.comgpatindia.comscribd.com

Nature of the Substituent : The type of chemical group at this position is also critical. A trifluoromethyl substituent is reported to provide a greater number of favorable Van der Waal's contacts with the side chain compared to a chlorine substituent. gpatindia.comgpatindia.com This suggests that compounds with a trifluoromethyl group at the 2-position are generally more potent than their chlorinated counterparts. gpatindia.comgpatindia.com this compound itself features an N,N-dimethyl sulfonamide group at this position. nih.gov

Influence of Side Chain Modifications (e.g., piperazine (B1678402) moiety, alkylamino side chain)

Piperazine vs. Alkylamino Side Chains : A piperazine side chain, as found in this compound, generally leads to greater potency compared to a simple alkylamino side chain. gpatindia.comgpatindia.com The piperazine ring is thought to provide more extensive Van der Waal's contacts with the substituent at the 2-position of the thioxanthene ring. gpatindia.comgpatindia.com This enhanced interaction contributes to the higher antischizophrenic efficacy of piperazine-containing phenothiazines and thioxanthenes. gpatindia.com The N-methylpiperazine motif, in particular, is noted for providing a good balance of pharmacokinetic and pharmacodynamic properties. nih.gov

Hydroxyethylpiperazine Modification : Further modification of the piperazine moiety, such as the inclusion of a hydroxyethyl (B10761427) group, can further enhance Van der Waal's interactions with the "A" ring of the tricyclic system, often leading to increased potency. gpatindia.comgpatindia.com Compounds with β-hydroxyethylpiperazinopropyl side chains are noted to be more potent neuroleptics than those with a dimethylaminopropyl side chain. nih.gov

Stereoisomer-Specific Binding Profiles

A crucial aspect of the SAR of thioxanthenes is the stereochemistry of the double bond connecting the side chain to the tricyclic ring system. This results in two geometric isomers: cis (or Z) and trans (or E). encyclopedia.pubgpatindia.com

It has been consistently demonstrated that the cis isomer of thioxanthene antipsychotics is significantly more potent than the trans isomer. gpatindia.comgpatindia.comkarger.com In the case of this compound, only the cis-isomer is considered to possess therapeutic activity. drugfuture.com Early pharmacological studies confirmed the greater activity of cis-thiothixene compared to its trans counterpart. drugfuture.com This stereospecificity is attributed to the fact that the spatial conformation of the cis isomer allows for a more favorable interaction with the dopamine D2 receptor, mimicking the conformation of dopamine itself. slideshare.netnih.gov

Interactive Table: Stereoisomer Activity

| Isomer | Relative Neuroleptic Potency |

|---|---|

| cis (Z) | More Potent |

| trans (E) | Less Potent |

Preclinical Pharmacokinetic and Biotransformation Investigations

Absorption Kinetics in Preclinical Models

In preclinical animal models, thiothixene (B151736) is readily and extensively absorbed following oral administration. wikipedia.org Studies indicate that peak serum concentrations of the drug are typically achieved within 1 to 3 hours after administration. wikipedia.org The rapid absorption characteristics are a common feature among tricyclic psychotherapeutic agents. wikipedia.org While the absolute oral bioavailability in humans is subject to extensive first-pass metabolism, animal studies confirm its efficient absorption from the gastrointestinal tract. medcentral.com

Distribution Patterns in Biological Systems (non-human)

Following absorption, this compound is widely distributed throughout the body tissues in animal models. medcentral.comnih.gov This extensive distribution is a key pharmacokinetic characteristic. nih.gov Animal reproduction studies have shown that this compound can cross the placenta. drugs.com Due to its lipophilic nature, it is presumed that this compound and its metabolites can remain in the body for several weeks after administration. nih.gov The drug is highly bound to plasma proteins, with a binding percentage ranging from 91% to 99%.

Metabolic Pathways and Enzyme Systems Involved in Biotransformation

This compound undergoes extensive metabolism, primarily in the liver. nih.govdrugs.comnih.gov This biotransformation is a critical step in its elimination from the body. Animal studies have been instrumental in identifying the metabolic pathways and the resulting byproducts. hres.ca

Hepatic Metabolism

The liver is the principal site of this compound metabolism. nih.govdrugs.comnih.gov In preclinical models, it has been established that this compound is subject to significant first-pass metabolism in the liver. drugs.com This process involves oxidative reactions. drugs.com Studies in rats have shown that treatment with this compound can lead to a significant increase in the levels of liver microsomal cytochrome P-450, an important enzyme system in drug metabolism. diva-portal.org While specific cytochrome P450 isoenzymes involved in this compound metabolism are not definitively detailed in the provided preclinical data, the metabolism of structurally related phenothiazines like chlorpromazine (B137089) and thioridazine (B1682328) is primarily mediated by CYP2D6 and to a lesser extent, CYP1A2 in human liver microsomes. nih.gov

Identification of Metabolites (e.g., demethyl, sulfoxide (B87167), hydroxylated derivatives)

Several metabolites of this compound have been identified in preclinical studies. The primary metabolic pathways include N-demethylation, sulfoxidation, and hydroxylation. medcentral.comnih.govnih.gov The identified metabolites include:

N-demethylthis compound diva-portal.org

this compound sulfoxide diva-portal.org

Demethylated sulfoxide medcentral.comnih.govnih.gov

Hydroxylated this compound derivatives medcentral.comnih.govnih.gov

In studies involving rats and dogs, N-demethylthis compound was identified as a metabolite. diva-portal.org Both N-demethylthis compound and this compound sulfoxide have been shown to have reduced potency compared to the parent compound in animal models. diva-portal.org

Excretion Routes (non-human)

In animal models, the primary route of excretion for this compound and its metabolites is through the feces via biliary elimination. medcentral.comnih.govdrugs.comnih.gov Studies in animals have indicated that very little unchanged drug is recovered in the excreta, highlighting the extensive metabolic processes it undergoes. hres.ca The metabolites, rather than the parent drug, are the primary compounds measured in excreta soon after administration. hres.ca

Analytical Methodologies for Thiothixene Hydrochloride Quantification and Characterization

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are considered the gold standard for the analysis of pharmaceuticals due to their high resolution, sensitivity, and specificity.

HPLC is an indispensable tool for assessing the purity of thiothixene (B151736) and for separating and quantifying its potential degradation products and synthetic precursors. nih.govchemmethod.com A robust HPLC methodology can resolve the Z (cis) and the less pharmacologically active E (trans) isomers of this compound, along with other related substances, within a single chromatographic run. nih.gov

Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient from all potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light). turkjps.org The development of such methods is a regulatory requirement to ensure the quality and shelf-life of a drug product. For example, a stability-indicating RP-HPLC method was developed for the simultaneous determination of multiple antipsychotic drugs, including those with structural similarities to this compound. chemmethod.com These methods typically employ a C18 column with a mobile phase consisting of a buffer (like potassium dihydrogen phosphate) and an organic modifier (such as acetonitrile), with detection at a suitable UV wavelength. chemmethod.com The ability of HPLC to separate a wide range of compounds makes it superior to spectrophotometric methods when dealing with complex mixtures containing multiple degradation products. researchgate.net

Table 2: Example of HPLC Method Parameters for Analysis of Antipsychotic Drugs

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Buffer (potassium dihydrogen phosphate, pH 4.0) and Acetonitrile (40:60 %v/v) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 230 nm |

Parameters from a validated stability-indicating RP-HPLC method for the analysis of Amitriptyline Hydrochloride and Pregabalin. chemmethod.com

Titrimetric Methods

Titrimetric analysis, a classic chemical analysis method, can also be applied to the quantification of thioxanthene (B1196266) derivatives, offering a simple and inexpensive alternative to instrumental methods.

An indirect titrimetric method has been developed for the determination of several thioxanthene derivatives, including this compound hydrochloride. rsc.orgnih.gov This method involves the addition of a known excess of a titrant, such as 1,3-dibromo-5,5-dimethylhydantoin, N-bromosuccinimide, or N-bromophthalimide. rsc.org After a specified reaction time, the unreacted titrant is determined iodometrically. rsc.orgresearchgate.net The amount of this compound is then calculated based on the amount of titrant consumed. This method has been successfully applied to the analysis of pharmaceutical preparations containing these drugs, with results comparing favorably to official pharmacopoeial methods. rsc.org Non-aqueous titrations have also been described, where this compound is dissolved in glacial acetic acid and titrated with perchloric acid. researchgate.net

Table 3: Titrants Used in the Indirect Titrimetric Determination of Thioxanthene Derivatives

| Titrant |

|---|

| 1,3-dibromo-5,5-dimethylhydantoin |

| N-bromosuccinimide |

| N-bromophthalimide |

Titrants reported for the indirect titrimetric analysis of thioxanthene derivatives. rsc.org

Fluorimetric Methods

Fluorimetric methods offer high sensitivity for the quantification of certain compounds. In the case of thioxanthene derivatives like this compound, which have relatively low intrinsic fluorescence, chemical or photochemical reactions are employed to generate highly fluorescent products, enabling their detection at very low concentrations. diva-portal.org

Photochemical Fluorimetry

Photochemical fluorimetry provides a basis for a simple, rapid, and sensitive method for the determination of this compound. researchgate.net This technique relies on the principle that this compound, which is itself a non-fluorescent molecule, can be converted into a highly fluorescent photoproduct upon exposure to ultraviolet (UV) radiation in a specific chemical environment. researchgate.net

Research has demonstrated that irradiating this compound with UV light in a weak alkaline medium induces this transformation. researchgate.net The resulting fluorescent species can be quantified to determine the concentration of the parent drug. This method is noted for its high sensitivity and is considered applicable for determining this compound levels in biological samples such as serum. researchgate.net

The key parameters for the photochemical fluorimetric analysis of this compound are detailed in the table below.

| Parameter | Value |

| Excitation Wavelengths (λex) | 267 nm, 309 nm, 387 nm |

| Emission Wavelength (λem) | 442 nm |

| Linear Range | 0.001–0.50 mg/L |

| Detection Limit | 0.20 pg/L |

| Relative Standard Deviation | 1.4% |

| Data derived from a study on the photochemical fluorescence nature of this compound. researchgate.net |

Other fluorimetric methods have also been developed, such as one using nitrous acid as an oxidizing agent to produce fluorescent thioxanthenone sulphoxides. nih.govresearchgate.net This particular method demonstrated a linear range of 0.04-0.4 µg/mL for this compound, with a minimum detectability of 4 ng/mL. nih.govresearchgate.net

Sample Preparation and Matrix Effects in Analytical Measurements

The accurate quantification of this compound in biological samples, such as plasma or serum, is critically dependent on the sample preparation procedure. researchgate.netijsr.net Biological matrices are highly complex, containing proteins, salts, endogenous compounds, and potential metabolites that can interfere with the analysis, causing what is known as the "matrix effect". researchgate.netijsr.net Therefore, a sample preparation step is essential to clean up the sample, isolate the analyte of interest, and enhance the compatibility of the sample with the analytical instrument. ijsr.net

Several techniques are commonly employed for the preparation of biological samples prior to the analysis of antipsychotic drugs. ijsr.net The choice of method is crucial as it can significantly impact the reliability and reproducibility of the results. researchgate.net

| Preparation Technique | Principle |

| Liquid-Liquid Extraction (LLE) | This technique separates compounds based on their relative solubilities in two different immiscible liquids. For this compound, a common procedure involves extracting the drug from an alkalinized plasma sample into an organic solvent like n-heptane. diva-portal.orgijsr.net |

| Solid-Phase Extraction (SPE) | SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent packed in a cartridge. It is known for providing a more thorough sample clean-up compared to other methods. ijsr.net |

| Protein Precipitation (PP) | This is a relatively simple method where a solvent is added to the biological sample to precipitate proteins, which are then removed by centrifugation. While easy to perform, it may result in lower recovery and less clean samples compared to LLE or SPE. ijsr.neteuchembioj.com |

Matrix effects can significantly interfere with quantification by either suppressing or enhancing the analytical signal. researchgate.net Endogenous components in the sample matrix are a primary cause of this interference. researchgate.net For instance, even with highly specific detection methods like tandem mass spectrometry (MS/MS), a thorough sample clean-up via LLE or SPE is often necessary to ensure accurate results. researchgate.net

Practical considerations during sample collection and handling are also vital. For serum or plasma analysis, the sample should be separated from blood cells within two hours of venipuncture. labcorp.com The use of gel-barrier collection tubes is sometimes not recommended as materials from the gel can potentially leach into the sample and interfere with the analysis. labcorp.com

Chemical Stability and Degradation Pathways

Stability Profile of Thiothixene (B151736) (hydrochloride) Formulations

This compound hydrochloride's stability is influenced by its formulation and storage conditions. Generally, products containing this compound and its hydrochloride salt are sensitive to light and should be stored in tight, light-resistant containers. pharmacylibrary.com

Here is a summary of the stability of different this compound formulations:

| Formulation | Stability | pH |

| Reconstituted Injection | Stable for 48 hours at room temperature. pharmacylibrary.com | 2.3-3.7 pharmacylibrary.comnih.gov |

| Injection (Compounded) | A compounded injection of this compound hydrochloride 2 mg/mL was reported to be stable. pharmacylibrary.com | 2.5-3.5 pharmacylibrary.comnih.gov |

| Oral Solution | Stable in a narrow pH range of 2 to 4. pharmacylibrary.com | 2-3 pharmacylibrary.com |

| Injectable Gel (Experimental) | A long-term controlled-release gel formulation showed stability. pharmacylibrary.com | N/A |

A study on a compounded 2-mg/mL injection of this compound hydrochloride included benzyl (B1604629) alcohol, propyl gallate, and dextrose in sterile water. pharmacylibrary.com Another study developed an injectable gel formulation with 15% (w/w) this compound hydrochloride in 45% (w/w) polylactic acid and benzyl benzoate (B1203000) for long-term release. pharmacylibrary.com

Influence of Environmental Factors on Chemical Integrity

Environmental factors, particularly light and pH, play a significant role in the chemical stability of this compound.

This compound is known to be adversely affected by light. pharmacylibrary.com Photochemical degradation can occur through processes like photoionization, photodissociation, photoaddition, and photoisomerization. nih.govresearchgate.net These reactions are initiated by the absorption of light, which excites the molecule to a higher energy state, making it more reactive. rsc.org This can lead to the formation of various degradation products. The presence of a thioxanthene (B1196266) ring system in this compound makes it susceptible to such photochemical reactions. acs.org For instance, similar compounds can undergo oxidation when exposed to visible light and molecular oxygen. nih.gov The degradation process can involve the formation of free radicals, which can then react further. researchgate.net

This compound hydrochloride demonstrates pH-dependent stability in aqueous solutions. It is most stable in a narrow acidic pH range of 2 to 4. pharmacylibrary.com Outside of this range, its stability decreases. For example, similar thioxanthene derivatives undergo hydrolysis at a pH greater than 7. The pH of various this compound hydrochloride formulations reflects this stability profile, with injections having a pH of 2.5 to 3.5 and the oral solution having a pH between 2 and 3. pharmacylibrary.comnih.gov

Photochemical Degradation Pathways

Identification and Characterization of Degradation Products

The degradation of this compound can lead to the formation of several products, with oxidation products being a key category.

Oxidation is a significant degradation pathway for this compound. The formation of oxidation products, presumed to be thioxanthone sulphoxides, can occur rapidly. researchgate.net One study reported that the oxidation of this compound with potassium permanganate (B83412) yields thioxanthone sulphoxide. researchgate.net Another study described a spectrophotometric method for determining thioxanthene derivatives based on the measurement of their oxidation products, which are thought to be thioxanthone sulphoxides. researchgate.net These products are formed by the addition of peroxyacetic acid at room temperature. researchgate.net The metabolism of this compound in the body also involves the formation of sulfoxide (B87167) derivatives. nih.gov Other potential degradation products that have been identified as impurities during synthesis include N-desmethyl this compound and (E)-Thiothixene. daicelpharmastandards.com

Preclinical Investigations of Biological Activities and Molecular Mechanisms

In Vitro Studies on Cellular Models

Thiothixene (B151736) hydrochloride has been identified as a modulator of critical cellular pathways, particularly those involved in the clearance of apoptotic cells, a process known as efferocytosis. nih.gov Research has shown that this compound stimulates macrophages, both from mice and humans, to clear apoptotic and lipid-laden cells. nih.gov This pro-efferocytic effect is linked to its ability to enhance the continual removal of apoptotic cells. nih.gov

The molecular mechanism underlying this activity involves the induction of arginase 1. nih.gov this compound's pro-phagocytic effects in mouse macrophages were found to be dependent on the increased expression of the gene encoding the retinol-binding protein receptor Stra6L, which subsequently promotes the production of arginase 1, a stimulator of continual efferocytosis. nih.gov It has been demonstrated that dopamine (B1211576) can inhibit efferocytosis in macrophages, and this compound can partially reverse this inhibition. nih.gov The process of efferocytosis is crucial for tissue homeostasis, and its dysregulation is associated with various diseases. biorxiv.org Macrophage-mediated efferocytosis is a specific process for clearing dead cells to prevent the accumulation of self-antigens. biorxiv.org

Table 1: Effects of this compound on Cellular Pathways

| Cellular Process | Effect of this compound | Molecular Mechanism | Cell Type |

|---|---|---|---|

| Efferocytosis | Stimulation | Induction of Arginase 1 | Mouse and Human Macrophages |

| Arginase 1 Production | Induction | Increased expression of Stra6L | Mouse Macrophages |

In vitro studies have demonstrated that this compound can exert cytotoxic effects on various cell types. wikipedia.org These toxic effects include the inhibition of growth in mouse fibroblasts, suppression of protein synthesis in human glioma cells, and inhibition of DNA synthesis in leukocytes. wikipedia.org In comparative studies of neuroleptic drugs, this compound was among the more toxic compounds evaluated. researchgate.net Other compounds within the same thioxanthene (B1196266) class have shown hepatotoxicity in rodent experiments. wikipedia.org

Table 2: In Vitro Cytotoxic Effects of this compound

| Cell Type | Effect Observed |

|---|---|

| Mouse Fibroblasts | Growth Inhibition wikipedia.org |

| Human Glioma Cells | Inhibition of Protein Synthesis wikipedia.org |

| Leukocytes | Inhibition of DNA Synthesis wikipedia.org |

Modulation of Cellular Pathways (e.g., Efferocytosis, Arginase 1 Induction)

In Vivo Behavioral and Neuropharmacological Studies in Animal Models

Animal models have been instrumental in characterizing the neuropharmacological profile of this compound, particularly its effects on locomotor activity. unl.edunih.gov In rats, this compound has been shown to reduce both spontaneous and amphetamine-induced locomotor activity. caymanchem.commedchemexpress.commedchemexpress.eu This reduction in activity is a common feature of typical antipsychotic drugs and is often used as a preclinical indicator of antipsychotic potential. nih.gov

Table 3: Effects of this compound on Locomotor Activity in Rats

| Type of Locomotor Activity | Effect of this compound |

|---|---|

| Spontaneous | Reduction caymanchem.commedchemexpress.commedchemexpress.eu |

| Amphetamine-Induced | Reduction caymanchem.commedchemexpress.commedchemexpress.eu |

This compound has been shown to affect cognitive processes in animal models, particularly those related to selective attention. caymanchem.com It enhances latent inhibition, a measure of selective attention, in rats. caymanchem.commedchemexpress.comcaymanchem.com Latent inhibition is a phenomenon where pre-exposure to a stimulus without consequence retards subsequent learning about that stimulus when it is paired with a significant event. nih.gov The ability of a drug to facilitate latent inhibition is considered a predictive marker for antipsychotic efficacy. nih.gov This effect is measured by a decreased lick latency in response to light and foot shock stimuli in rats. caymanchem.commedchemexpress.com

Research has also explored the impact of this compound on other behavioral domains. In submissive mice, this compound has been observed to increase competitive behavior, which may suggest an antidepressant-like effect. caymanchem.commedchemexpress.comcaymanchem.com

Effects on Cognitive Processes (e.g., latent inhibition, selective attention)

Receptor Occupancy Studies in Animal Brain

Preclinical evaluation of this compound has centered on its interaction with various neurotransmitter receptors in the central nervous system, which is believed to be the cornerstone of its antipsychotic effect. While direct in vivo receptor occupancy studies in animals using advanced imaging techniques like Positron Emission Tomography (PET) or ex vivo autoradiography specific to this compound are not extensively reported in publicly available literature, a wealth of in vitro binding data and in vivo neurochemical studies provide a clear picture of its receptor engagement profile.

This compound's primary mechanism of action is the potent antagonism of dopamine D2 receptors. patsnap.comdiva-portal.org In vitro binding assays have quantified its high affinity for these receptors. caymanchem.com Studies in rats have demonstrated that this compound administration leads to a significant elevation of homovanillic acid (HVA), a major metabolite of dopamine, in the striatum and olfactory tubercle. diva-portal.org This increase in dopamine turnover is an indirect in vivo marker of D2 receptor blockade, as the brain attempts to compensate for the reduced dopaminergic signaling. diva-portal.org The effect on HVA levels in the striatum was found to be more pronounced, and these changes were observed for up to 18 hours post-administration, correlating with the presence of this compound in the brain. diva-portal.org

The table below summarizes the in vitro binding affinities (Ki values) of this compound for various human receptors, providing a quantitative measure of its potential for receptor occupancy. A lower Ki value indicates a stronger binding affinity.

Table 1: In Vitro Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) | Species |

|---|---|---|

| Dopamine D2 | 0.417 | Human |

| Dopamine D3 | 186.2 | Human |

| Dopamine D1 | 338 | Human |

| Dopamine D4 | 363.1 | Human |

| Serotonin (B10506) 5-HT7 | Low nanomolar | Human |

| Histamine (B1213489) H1 | Low nanomolar | Human |

| Alpha-1-Adrenergic | Low nanomolar | Human |

| Muscarinic M1 | ≥2,820 | Human |

| Muscarinic M2 | ≥2,450 | Human |

| Muscarinic M3 | ≥5,754 | Human |

| Muscarinic M4 | >10,000 | Human |

| Muscarinic M5 | 5,376 | Human |

Data sourced from references caymanchem.comwikipedia.org.

Interactions with Other Chemical Agents at a Molecular or Receptor Level

The pharmacological profile of this compound hydrochloride indicates a potential for numerous interactions with other chemical agents at the molecular and receptor level. These interactions are primarily pharmacodynamic in nature, arising from its antagonist activity at dopamine, serotonin, adrenergic, and histaminergic receptors. patsnap.com

A significant area of interaction is with other central nervous system (CNS) depressants. Due to its sedative properties, stemming from H1 receptor antagonism, co-administration with agents like alcohol, barbiturates, benzodiazepines, and opioids can result in additive or potentiated CNS depression. wikipedia.orgdrugbank.com

As a potent dopamine D2 receptor antagonist, this compound can interfere with the action of dopamine agonists. For instance, the therapeutic efficacy of agents like bromocriptine (B1667881) and apomorphine, which stimulate dopamine receptors, may be diminished when used concurrently with this compound. drugbank.com Conversely, its antipsychotic effects may be enhanced when combined with other dopamine antagonists like amisulpride. drugbank.com

Interactions at serotonergic receptors are also notable. When combined with other serotonergic agents, there is a potential for an enhanced effect on dopamine blockade, which could theoretically increase the risk for certain adverse syndromes. medscape.com

Furthermore, due to its alpha-1-adrenergic blocking properties, this compound can enhance the effects of hypotensive agents, potentially leading to an excessive drop in blood pressure. wikipedia.org Although its anticholinergic activity is weak, additive effects may still occur when combined with potent anticholinergic drugs. wikipedia.orgmedscape.com

Metabolic interactions are also a consideration. The metabolism of this compound can be affected by compounds that inhibit or induce cytochrome P450 enzymes. For example, its metabolism may be decreased when combined with substances like amiodarone (B1667116) or aminophylline, potentially leading to higher plasma concentrations. drugbank.com Conversely, its metabolism can be increased by agents such as belinostat (B1667918) or anakinra. drugbank.com this compound can also affect the metabolism of other drugs; for instance, it can decrease the metabolism of amitriptyline. drugbank.com

The table below provides a summary of notable molecular and receptor-level interactions between this compound and other chemical agents.

Table 2: Molecular and Receptor-Level Interactions of this compound Hydrochloride

| Interacting Agent | Effect of Interaction | Mechanism of Interaction |

|---|---|---|

| CNS Depressants (e.g., Alcohol, Opioids) | Increased CNS depression, sedation. wikipedia.orgdrugbank.com | Pharmacodynamic synergism; additive effects at H1 and other CNS receptors. medscape.com |

| Dopamine Agonists (e.g., Bromocriptine, Apomorphine) | Decreased efficacy of the dopamine agonist. drugbank.com | Pharmacodynamic antagonism at D2 receptors. drugbank.commedscape.com |

| Other Antipsychotics (e.g., Amisulpride) | May increase antipsychotic activities. drugbank.com | Additive pharmacodynamic effects at dopamine receptors. medscape.com |

| Hypotensive Agents | Potentiated hypotensive effect. wikipedia.org | Additive alpha-1-adrenergic blockade. patsnap.com |

| Anticholinergic Agents | Potential for additive anticholinergic effects. medscape.com | Pharmacodynamic synergism. medscape.com |

| Serotonergic Agents (e.g., Almotriptan) | Potential for enhanced dopamine blockade. medscape.com | Unspecified interaction mechanism, possibly involving serotonin-dopamine system modulation. medscape.com |

| CYP450 Inhibitors (e.g., Amiodarone) | Decreased metabolism and increased concentration of this compound. drugbank.com | Inhibition of metabolic enzymes. drugbank.com |

| CYP450 Inducers (e.g., Belinostat) | Increased metabolism and decreased concentration of this compound. drugbank.com | Induction of metabolic enzymes. drugbank.com |

| Amitriptyline | Decreased metabolism of amitriptyline. drugbank.com | Inhibition of metabolic enzymes by this compound. drugbank.com |

| Amphetamine | Decreased stimulatory activities of amphetamine. drugbank.com | Pharmacodynamic antagonism. drugbank.com |

Data sourced from references patsnap.comwikipedia.orgdrugbank.commedscape.com.

Advanced Chemical Applications and Theoretical Investigations

Design and Synthesis of Thiothixene (B151736) Analogs and Derivatives

The thioxanthene (B1196266) scaffold of this compound is a versatile platform for synthetic modification, leading to the design of various analogs and derivatives to probe structure-activity relationships and develop new therapeutic agents. acs.orgbiointerfaceresearch.com this compound is chemically a tricyclic compound and is related to other neuroleptic agents such as chlorprothixene (B1288), clopenthixol, and flupenthixol. wikipedia.orgencyclopedia.pub

The synthesis of this compound itself can be achieved through several routes, often starting from a thioxanthone derivative. wikipedia.org One established method involves the acetylation of 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide, followed by a series of reactions including condensation and amine exchange to form a ketone intermediate. wikipedia.org This intermediate is subsequently converted to the E- and Z-isomers of this compound. wikipedia.org Another key synthetic strategy employs a Wittig reaction to introduce the critical piperazinylpropylidene side chain onto the thioxanthene core. wikipedia.orgnih.gov

Chemists have systematically modified the thioxanthene structure to create new derivatives with potentially different or enhanced biological activities. acs.orgnih.gov Research into these analogs has explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. acs.orgnih.gov For instance, a recent study detailed the synthesis of new halogen-substituted thioxanthenes using an intramolecular Friedel−Crafts alkylation, highlighting the potential for these new derivatives in drug synthesis. acs.orgresearchgate.net The modification of the thioxanthene core or its side chains can lead to compounds with altered receptor binding profiles or novel therapeutic applications, such as agents for Alzheimer's disease. researchgate.net

Table 1: Selected this compound Analogs and Related Thioxanthene Derivatives

| Compound Name | Structural Class | Noteworthy Feature/Application |

|---|---|---|

| Chlorprothixene | Thioxanthene | A related antipsychotic agent with a similar tricyclic core. wikipedia.org |

| Flupenthixol | Thioxanthene | Another antipsychotic analog, structurally similar to this compound. wikipedia.org |

| Zuclopenthixol | Thioxanthene | An amine analog of thioxanthene used in the treatment of psychoses. acs.org |

| Thioxanthen-9-one derivatives | Thioxanthenone | Investigated as potential multi-target-directed ligands for Alzheimer's disease. researchgate.net |

| Halogen-substituted thioxanthenes | Thioxanthene | Synthesized via intramolecular Friedel-Crafts alkylation for potential use in drug synthesis. acs.orgresearchgate.net |

Prodrug Strategies for Modified Chemical Delivery and Biotransformation

Prodrug design is a strategy used to overcome pharmaceutical and pharmacokinetic barriers by modifying a drug into an inactive form that, after administration, is converted back to the active parent drug in vivo. For tertiary amine-containing drugs like this compound, one prominent prodrug strategy involves the formation of labile quaternary ammonium (B1175870) salts. google.comgoogle.com

This approach aims to create a derivative that can offer sustained release of the parent drug. unifiedpatents.com The strategy involves converting the tertiary amine in the this compound side chain into a quaternary ammonium salt. google.com These salt derivatives are designed to be labile, meaning they can be cleaved in the body through chemical or enzymatic processes to release the original, active this compound molecule. google.com The goal of this particular prodrug approach is often to reduce the solubility and polarity of the compound compared to the parent drug, which can influence its absorption and distribution, potentially leading to a longer duration of action. google.com This method can provide sustained delivery, extending the period during which the drug is released and absorbed after administration. unifiedpatents.com Various prodrug approaches for amines have been explored, including N-acyloxyalkylation and N-(phosphoryloxy)alkylation, which can create stable quaternary ammonium salts susceptible to enzymatic hydrolysis. nih.gov

Potential as an Anticoronaviral Agent (in vitro/mechanistic)

In the search for treatments for emerging viral diseases, repurposing existing drugs has been a key strategy. This compound has been identified in in vitro screening studies as a potential inhibitor of coronaviruses. nih.gov Specifically, research has demonstrated its activity against both Middle East Respiratory Syndrome coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome coronavirus (SARS-CoV). nih.gov

In a library screening of 290 compounds, this compound was one of several neurotransmitter inhibitors found to be active against both MERS-CoV and SARS-CoV. nih.govgoogle.com The mechanism of action for its antiviral effect is thought to be related to the inhibition of viral entry into host cells. researchgate.net Studies on structurally similar compounds like chlorpromazine (B137089) suggest that the antiviral activity may involve the disruption of the clathrin-mediated endocytosis pathway, which SARS-CoV uses for entry. nih.gov It has also been noted that molecules with three-ring structures, like this compound, may have a higher affinity for the ACE2 receptor, a key protein in coronavirus entry. researchgate.net

The effective concentrations from these in vitro studies provide a baseline for its potential potency.

Table 2: In Vitro Anticoronaviral Activity of this compound

| Virus | EC₅₀ (μM) | Source |

|---|---|---|

| MERS-CoV | 9.3 | nih.govnih.gov |

| SARS-CoV | 5.3 | nih.govnih.gov |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.

These findings highlight this compound as a compound of interest for further investigation as a broad-spectrum coronavirus inhibitor, although this research is confined to laboratory and mechanistic studies. nih.gov

Future Directions in Thiothixene Hydrochloride Chemical and Mechanistic Research

Elucidating Unresolved Molecular Mechanisms

While thiothixene (B151736) is a well-established antipsychotic, its precise molecular mechanisms are not fully resolved, presenting opportunities for further investigation. Primarily known as a potent antagonist of the dopamine (B1211576) D2 and D3 receptors, its therapeutic effects in treating psychoses like schizophrenia are largely attributed to this action. wikipedia.orgpatsnap.com this compound blocks the action of D2 neuroreceptors in the brain's dopamine pathway, which reduces the release of dopamine and a significant number of other hypothalamic and hypophyseal hormones. encyclopedia.pub

Recent studies suggest that this compound's effects may involve more complex signaling pathways. For instance, it has been shown to stimulate macrophages to clear pathogenic cells by inducing arginase 1 and promoting continual efferocytosis, a process of clearing apoptotic cells. wikipedia.orgresearchgate.net This pro-phagocytic effect appears to be linked to the increased expression of the retinol-binding protein receptor Stra6L. researchgate.net Additionally, some research indicates that this compound may have an influence on the NF-κB signaling pathway, a critical regulator of inflammatory responses. iiarjournals.org The cis-isomer of this compound is considered more stable and has better absorption properties, suggesting its potential as the more active form of the drug. researchgate.net

| Receptor | Affinity (Ki in nM) | Reference |

|---|---|---|

| Dopamine D2 | 0.417 | glpbio.com |

| Dopamine D1 | 338 | glpbio.com |

| Dopamine D3 | 186.2 | glpbio.com |

| Dopamine D4 | 363.1 | glpbio.com |

| Serotonin (B10506) (5-HT), Histamine (B1213489) H1, α1- and α2-adrenergic, Muscarinic Acetylcholine (B1216132), Sigma | 15-5,754 | glpbio.com |

Development of Advanced Analytical Techniques for Trace Analysis